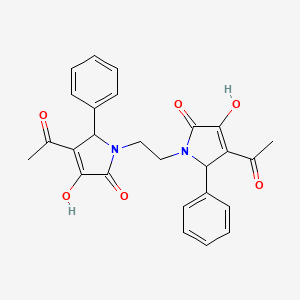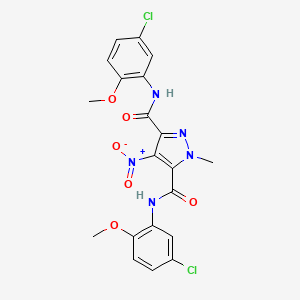
N,N'-bis(5-chloro-2-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N3,N5-BIS(5-CHLORO-2-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE” is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N3,N5-BIS(5-CHLORO-2-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole core: This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Substitution reactions: Introducing the 5-chloro-2-methoxyphenyl groups through nucleophilic aromatic substitution.
Amidation: Formation of the dicarboxamide moiety through reactions with appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.
Reduction: Reduction of the nitro group to an amine could be a significant reaction.
Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology and Medicine
Pharmacology: Investigation as a potential drug candidate for various diseases due to its structural features.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “N3,N5-BIS(5-CHLORO-2-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE” would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the aromatic rings might participate in π-π interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N3,N5-BIS(2-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE
- N3,N5-BIS(5-CHLORO-2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Uniqueness
The presence of both 5-chloro-2-methoxyphenyl groups and the nitro group in “N3,N5-BIS(5-CHLORO-2-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE” may confer unique chemical and biological properties, such as enhanced reactivity or specific interactions with biological targets.
Properties
Molecular Formula |
C20H17Cl2N5O6 |
|---|---|
Molecular Weight |
494.3 g/mol |
IUPAC Name |
3-N,5-N-bis(5-chloro-2-methoxyphenyl)-1-methyl-4-nitropyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C20H17Cl2N5O6/c1-26-18(20(29)24-13-9-11(22)5-7-15(13)33-3)17(27(30)31)16(25-26)19(28)23-12-8-10(21)4-6-14(12)32-2/h4-9H,1-3H3,(H,23,28)(H,24,29) |
InChI Key |
ZUOQXWXFVULSQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11506749.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11506752.png)
![1-(2,5-Dichlorophenyl)-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B11506753.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B11506756.png)
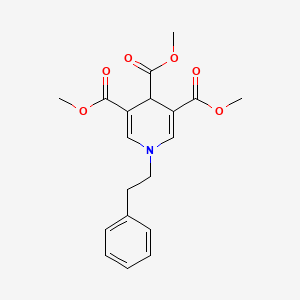
![5-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11506776.png)
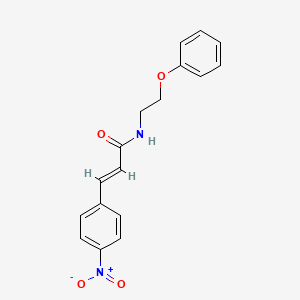
![2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B11506781.png)
![3'-(2-methoxyphenyl)-1-(prop-2-en-1-yl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11506782.png)
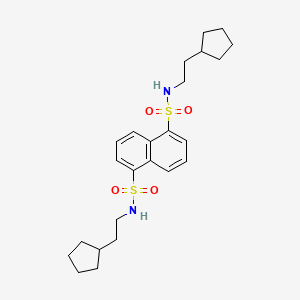
![N-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-nicotinamide](/img/structure/B11506803.png)
![2,4,5-Trichloro-6-[(3-fluorophenyl)amino]pyridine-3-carbonitrile](/img/structure/B11506815.png)
![5-(3-Chlorophenyl)-2-[(cyclopentylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B11506819.png)
